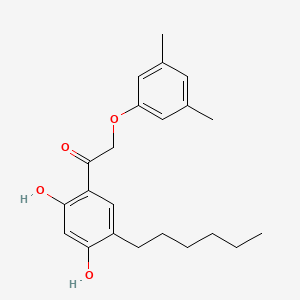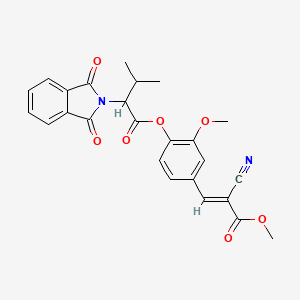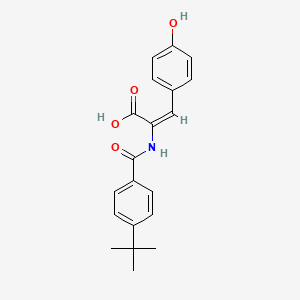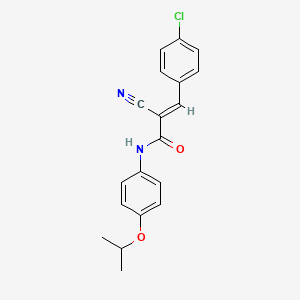
2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of phenolic ethers. These compounds are characterized by the presence of an ether group attached to a phenol ring. The compound’s structure includes two aromatic rings, one of which is substituted with methyl groups and the other with hexyl and hydroxyl groups. This unique structure may impart specific chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with 5-hexyl-2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-1-(4-hydroxyphenyl)ethanone
- 2-(3,5-Dimethylphenoxy)-1-(3,4-dihydroxyphenyl)ethanone
- 2-(3,5-Dimethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
The presence of the hexyl group and the specific substitution pattern on the aromatic rings make 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone unique. These structural features may influence its reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-4-5-6-7-8-17-12-19(21(24)13-20(17)23)22(25)14-26-18-10-15(2)9-16(3)11-18/h9-13,23-24H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJXBRVLPFQCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B7743426.png)
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B7743440.png)
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7743446.png)
![methyl (E)-2-cyano-3-[4-[2-(1,3-dioxoisoindol-2-yl)propanoyloxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B7743456.png)

![methyl 4-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B7743462.png)
![5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7743469.png)
![3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)propanoic acid;hydrochloride](/img/structure/B7743471.png)
![(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B7743478.png)

![4-{[6-Chloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7743511.png)
![N'-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine](/img/structure/B7743516.png)
![4-amino-N-[4-chloro-1-(2-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]benzenesulfonamide](/img/structure/B7743520.png)

